N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine is a complex peptide compound It is composed of a sequence of amino acids, including L-ornithine, L-tyrosine, L-leucine, L-proline, and L-asparagine, with a diaminomethylidene group attached to the L-ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper attachment to the L-ornithine residue.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.
Reduction: Reduction reactions can affect the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine and asparagine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction of the diaminomethylidene group can yield a primary amine.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function. The peptide sequence can also mimic natural peptides, modulating biological processes such as enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-asparagine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
287733-40-8 |
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Molecular Formula |
C30H47N9O8 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H47N9O8/c1-16(2)13-21(28(45)39-12-4-6-23(39)27(44)38-22(29(46)47)15-24(32)41)37-26(43)20(14-17-7-9-18(40)10-8-17)36-25(42)19(31)5-3-11-35-30(33)34/h7-10,16,19-23,40H,3-6,11-15,31H2,1-2H3,(H2,32,41)(H,36,42)(H,37,43)(H,38,44)(H,46,47)(H4,33,34,35)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
WTTGEDWZJUVFRJ-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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